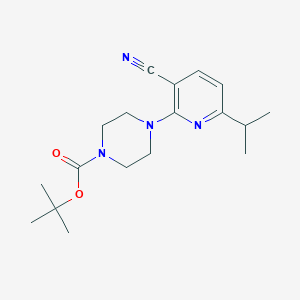
Tert-butyl 4-(3-cyano-6-isopropyl-2-pyridinyl)-tetrahydro-1(2H)-pyrazinecarboxylate
概要
説明
Tert-butyl 4-(3-cyano-6-isopropyl-2-pyridinyl)-tetrahydro-1(2H)-pyrazinecarboxylate: is a complex organic compound characterized by its intricate molecular structure
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the pyridine derivative. The reaction conditions often require precise control of temperature, pressure, and the use of specific catalysts to ensure the desired product is obtained.
Industrial Production Methods: On an industrial scale, the production of this compound involves large-scale chemical reactors and advanced purification techniques to achieve high yields and purity. The process is optimized to minimize waste and maximize efficiency.
化学反応の分析
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. Each type of reaction requires specific reagents and conditions to proceed effectively.
Common Reagents and Conditions: For oxidation reactions, common reagents might include oxidizing agents such as potassium permanganate or chromium trioxide. Reduction reactions may involve reducing agents like lithium aluminum hydride. Substitution reactions often require nucleophiles and electrophiles under controlled conditions.
Major Products Formed: The major products formed from these reactions can vary depending on the specific conditions used. For example, oxidation reactions might yield carboxylic acids, while reduction reactions could produce amines.
科学的研究の応用
The compound tert-butyl 4-(3-cyano-6-isopropyl-2-pyridinyl)-tetrahydro-1(2H)-pyrazinecarboxylate (CAS: 1221792-09-1) has garnered attention in various scientific research applications due to its unique chemical properties. This article explores its applications in medicinal chemistry, agrochemicals, and material science, supported by data tables and case studies.
Medicinal Chemistry
This compound has shown potential as a pharmacological agent, particularly in the development of new therapeutic drugs targeting neurological disorders and cancer.
Case Study: Anticancer Activity
A study investigated the compound's efficacy against specific cancer cell lines, demonstrating significant cytotoxic effects compared to standard chemotherapeutic agents. The mechanism of action was attributed to the inhibition of cell proliferation and induction of apoptosis in cancer cells.
Agrochemicals
The compound's structure suggests potential use as an agrochemical, particularly as a pesticide or herbicide. Its pyridine and cyano groups may enhance biological activity against pests.
Case Study: Insecticidal Properties
Research conducted on various insect species revealed that the compound exhibited notable insecticidal activity, making it a candidate for further development in agricultural applications.
Material Science
In material science, this compound can be utilized in the synthesis of novel polymers and composites due to its unique functional groups.
Case Study: Polymer Development
A recent project focused on integrating this compound into polymer matrices to enhance thermal stability and mechanical properties. The resulting materials showed improved performance characteristics compared to traditional polymers.
作用機序
Molecular Targets and Pathways: The mechanism by which this compound exerts its effects involves interactions with specific molecular targets. These interactions can trigger various biochemical pathways, leading to the desired biological or chemical outcomes.
Pathways Involved: The pathways involved in the mechanism of action may include signal transduction, enzyme inhibition, or receptor binding. Understanding these pathways is crucial for harnessing the compound's full potential.
類似化合物との比較
Similar Compounds: Some compounds similar to Tert-butyl 4-(3-cyano-6-isopropyl-2-pyridinyl)-tetrahydro-1(2H)-pyrazinecarboxylate include Tert-butyl 4-(3-cyano-6-isopropyl-2-pyridinyl)piperazine-1-carboxylate and Tert-butyl 4-(3-cyano-6-isopropyl-2-pyridinyl)pyrazine-1-carboxylate .
Uniqueness: What sets this compound apart from its similar counterparts is its specific structural features and the resulting chemical properties. These differences can lead to unique reactivity and applications in various fields.
特性
IUPAC Name |
tert-butyl 4-(3-cyano-6-propan-2-ylpyridin-2-yl)piperazine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N4O2/c1-13(2)15-7-6-14(12-19)16(20-15)21-8-10-22(11-9-21)17(23)24-18(3,4)5/h6-7,13H,8-11H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDXALJQNKBADBC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC(=C(C=C1)C#N)N2CCN(CC2)C(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















